molecular formula C15H23N3O2 B062888 1-Boc-4-(2-Aminophenyl)piperazine CAS No. 170017-74-0

1-Boc-4-(2-Aminophenyl)piperazine

Cat. No.: B062888
CAS No.: 170017-74-0
M. Wt: 277.36 g/mol
InChI Key: LNDQGWAWYKFYAO-UHFFFAOYSA-N
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Description

1-Boc-4-(2-Aminophenyl)piperazine is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aminophenyl group. This compound is widely used in the pharmaceutical and agrochemical industries due to its versatility and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific structure and functional groups present in the 1-Boc-4-(2-Aminophenyl)piperazine molecule.

Cellular Effects

It is known that piperazine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound would depend on its specific interactions with cellular components.

Molecular Mechanism

It is known that piperazine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions and should be stored in a cool, dry place in a tightly closed container .

Dosage Effects in Animal Models

It is known that piperazine derivatives can have various effects in animal models, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperazine derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that piperazine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that piperazine derivatives can be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-Aminophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperazine with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors The process includes the initial formation of the piperazine ring, followed by selective protection of the amino group with the Boc group

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(2-Aminophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing system.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the free amine.

    Substitution: Deprotection to yield 4-(2-aminophenyl)piperazine.

Scientific Research Applications

1-Boc-4-(2-Aminophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    1-Boc-4-(4-Aminophenyl)piperazine: Similar structure but with the amino group in the para position.

    1-Boc-4-(2-Formylphenyl)piperazine: Contains a formyl group instead of an amino group.

    1-Boc-4-(2-Nitrophenyl)piperazine: Contains a nitro group instead of an amino group.

Uniqueness: 1-Boc-4-(2-Aminophenyl)piperazine is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted counterpart.

Properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDQGWAWYKFYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383750
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170017-74-0
Record name 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170017-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500 mL round bottomed flask equipped with magnetic stirring was added tert-butyl 4-(2-nitrophenyl)piperazinecarboxylate (5.0 g, 16 mmol) in 95% EtOH (250 mL), and 10% Pd/C (2.0 g, 1.9 mmol) (Aldrich). The flask was equipped with a balloon filled with H2, and the reaction was stirred for 18 h. After filtering through a pad of Celite®, the crude material was concentrated in vacuo to afford the desired compound (4.4 g). MS (ESI, pos. ion) m/z: 278 (M+H), (ESI, neg. ion) m/z: 276 (M−H). Calc'd for C15H23N3O2: 277.18.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-[1,1-Dimethylethoxycarbonyl]-4-(2-nitrophenyl)piperazine (PREPARATION 12, 7.61 g) is dissolved in ethanol (150 ml). Palladium on carbon (10%, 0.75 g) is added and the reaction is hydrogenated at 45 psi for 6 hr. The mixture is filtered thru celite and concentrated under reduced pressure to give the title compound.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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